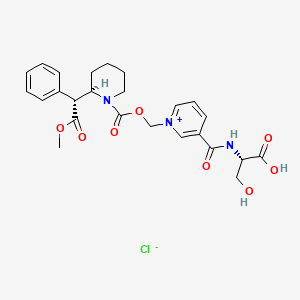
Serdexmethylphenidate chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Serdexmethylphenidate chloride is a prodrug of dexmethylphenidate, created by the pharmaceutical company KemPharm (now Zevra Therapeutics). It was first approved by the FDA in March 2021 as one of the active ingredients in Azstarys, a medication used for the treatment of attention deficit hyperactivity disorder (ADHD) in children, adolescents, and adults . This compound has a delayed onset of action and a prolonged duration of effects compared to dexmethylphenidate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of serdexmethylphenidate chloride involves the conjugation of dexmethylphenidate with a serine derivative. The process typically includes the following steps:
Formation of the Serine Ester: Serine is esterified using methanol and hydrochloric acid.
Coupling Reaction: The serine ester is then coupled with dexmethylphenidate using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
Serdexmethylphenidate chloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in serdexmethylphenidate can be hydrolyzed to release dexmethylphenidate and serine.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous acidic or basic conditions.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
The primary product of hydrolysis is dexmethylphenidate, which is the active form of the drug. Other reactions may yield various intermediates and by-products depending on the specific conditions used .
Scientific Research Applications
Serdexmethylphenidate chloride has several scientific research applications:
Chemistry: Used as a model compound for studying prodrug activation and release mechanisms.
Biology: Investigated for its effects on neurotransmitter levels and neuronal activity.
Medicine: Primarily used in the treatment of ADHD, with ongoing research into its potential for treating other neurological disorders.
Industry: Utilized in the development of extended-release formulations for medications
Mechanism of Action
Serdexmethylphenidate chloride is a prodrug that is converted to dexmethylphenidate in the gastrointestinal tract. Dexmethylphenidate inhibits the reuptake of dopamine and norepinephrine, increasing their levels in the synaptic cleft. This action enhances neurotransmission and improves attention and focus in individuals with ADHD .
Comparison with Similar Compounds
Similar Compounds
Dexmethylphenidate: The active form of serdexmethylphenidate.
Methylphenidate: A related compound with similar pharmacological effects but a shorter duration of action.
Lisdexamfetamine: Another prodrug used for ADHD treatment, converted to dextroamphetamine in the body
Uniqueness
Serdexmethylphenidate chloride is unique due to its delayed onset and prolonged duration of action, which provides extended therapeutic effects and reduces the potential for abuse compared to its parent compound, dexmethylphenidate .
Properties
CAS No. |
1996626-30-2 |
|---|---|
Molecular Formula |
C25H30ClN3O8 |
Molecular Weight |
536.0 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-[[1-[[(2R)-2-[(1R)-2-methoxy-2-oxo-1-phenylethyl]piperidine-1-carbonyl]oxymethyl]pyridin-1-ium-3-carbonyl]amino]propanoic acid;chloride |
InChI |
InChI=1S/C25H29N3O8.ClH/c1-35-24(33)21(17-8-3-2-4-9-17)20-11-5-6-13-28(20)25(34)36-16-27-12-7-10-18(14-27)22(30)26-19(15-29)23(31)32;/h2-4,7-10,12,14,19-21,29H,5-6,11,13,15-16H2,1H3,(H-,26,30,31,32);1H/t19-,20+,21+;/m0./s1 |
InChI Key |
GONQEUJYYMYNMN-HWAJWLCKSA-N |
Isomeric SMILES |
COC(=O)[C@@H]([C@H]1CCCCN1C(=O)OC[N+]2=CC=CC(=C2)C(=O)N[C@@H](CO)C(=O)O)C3=CC=CC=C3.[Cl-] |
Canonical SMILES |
COC(=O)C(C1CCCCN1C(=O)OC[N+]2=CC=CC(=C2)C(=O)NC(CO)C(=O)O)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


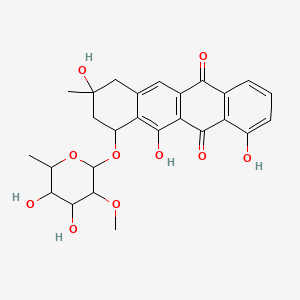
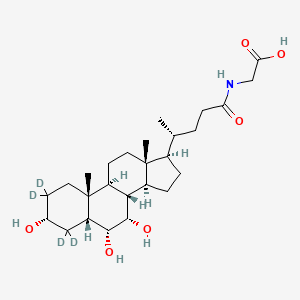
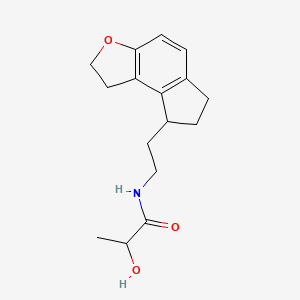
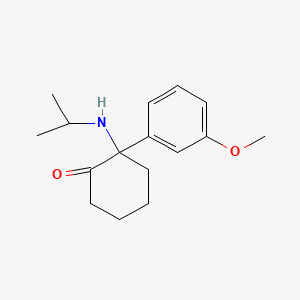
![(3E,5E,7E,11E,13E,15E)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B10823639.png)
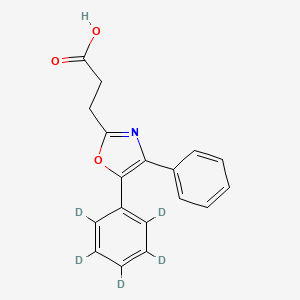
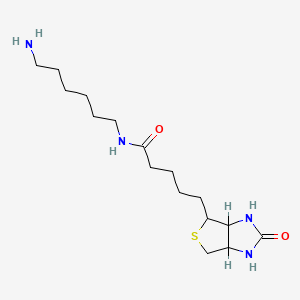
![[3-[2-[2-(2-Aminoethoxy)ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B10823664.png)
![1-[2-[4-[4-amino-5-(3-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]ethyl]piperidin-4-ol;hydrate](/img/structure/B10823678.png)
![(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid;hydrate](/img/structure/B10823679.png)


![(3E,5Z,7E,11E,13E,15E)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B10823692.png)
![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10823697.png)
